N-(3-chloro-4-methylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a structurally complex compound featuring a 3-chloro-4-methylphenyl group linked via an acetamide bridge to a 4-oxo-4H-pyran moiety substituted with an indolin-1-ylmethyl group. The chloro and methyl substituents on the aromatic ring likely enhance lipophilicity and influence electronic interactions, while the indolinylmethyl-pyran system may confer unique steric and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-15-6-7-17(10-19(15)24)25-23(28)14-30-22-13-29-18(11-21(22)27)12-26-9-8-16-4-2-3-5-20(16)26/h2-7,10-11,13H,8-9,12,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXPSSUWVCWIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature, focusing on substituent effects, heterocyclic systems, and physicochemical properties.
Substituent Effects on Aromatic Rings
- N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide () Structural Similarities: Features a 3-chloro-4-substituted phenyl group (methoxy vs. methyl in the target compound). Key Differences: Incorporates a 1,2,4-oxadiazole ring and a dimethylpyridinone system instead of the pyran-indolinylmethyl group. Impact: The oxadiazole’s electron-withdrawing nature may reduce solubility compared to the pyran system, while the methoxy group could increase polarity relative to the methyl substituent in the target compound .
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide ()
- Structural Similarities : Chloroacetamide backbone and alkyl/aryl substituents.
- Key Differences : Branched alkoxy groups and ethyl-methyl substitution on the phenyl ring.
- Impact : Increased steric bulk from the ethyl and methoxy groups may hinder crystallization, contrasting with the planar indolinylmethyl group in the target compound .
Heterocyclic Systems and Pharmacophoric Features
- N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () Structural Similarities: Chloro-methylphenyl group and acetamide linker. Key Differences: Thienopyrimidinone core vs. pyran-indolinylmethyl system. Impact: The sulfur-containing thienopyrimidinone may enhance π-π stacking but reduce metabolic stability compared to the oxygen-rich pyran ring .
Physicochemical and Spectral Properties
- Compounds 13a–b (): Structural Features: Sulfamoylphenyl hydrazones with cyanoacetamide backbones. Key Data:
| Compound | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |
|---|---|---|---|
| 13a | 94 | 288 | 2214 (C≡N), 1664 (C=O) |
| 13b | 95 | 274 | 2212 (C≡N), 1662 (C=O) |
- Comparison : The target compound’s indolinylmethyl group may lower melting points relative to these sulfamoyl derivatives due to reduced hydrogen-bonding capacity. The absence of a nitrile group (C≡N) in the target compound would further differentiate its IR profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. For example, chloroaniline derivatives (e.g., 3-chloro-4-methylaniline) are condensed with activated pyran-4-one intermediates under alkaline conditions to form acetamide linkages. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., DCC for amide bond formation) are critical . Monitoring via TLC and intermediate purification via column chromatography ensures stepwise progress. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., indolinylmethyl protons at δ 3.8–4.2 ppm, pyran-4-one carbonyl at δ 170–175 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~500–550) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against specific therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like kinase enzymes or GPCRs. The indolinylmethyl and pyran-4-one moieties are prioritized for binding site analysis. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities . Validation requires correlating computational results with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What strategies resolve contradictions in reported reaction yields or spectral data for intermediates?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst aging, or moisture-sensitive steps. Systematic approaches include:
- Reproducibility Trials : Replicating reactions under inert atmospheres (N₂/Ar) with anhydrous solvents .
- Advanced Spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals in complex intermediates .
- Meta-Analysis : Cross-referencing data from patents (e.g., ) and peer-reviewed syntheses to identify consensus protocols .
Q. How does structural modification of the indolin-1-ylmethyl group impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Replace indolinylmethyl with alternative heterocycles (e.g., pyrrolidinyl, piperazinyl) and compare logP (via shake-flask method) and metabolic stability (microsomal assays) .
- In Vivo Profiling : Radiolabeled analogs (³H/¹⁴C) track bioavailability in rodent models, with LC-MS/MS quantifying plasma half-life .
Key Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
